molecular formula C11H7F3N2 B13634758 6-(2,3,4-Trifluorophenyl)pyridin-2-amine

6-(2,3,4-Trifluorophenyl)pyridin-2-amine

Cat. No.: B13634758
M. Wt: 224.18 g/mol
InChI Key: RADKSLYTNDIMCE-UHFFFAOYSA-N
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Description

6-(2,3,4-Trifluorophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H7F3N2. It is a derivative of pyridine, where the pyridine ring is substituted with a trifluorophenyl group at the 6th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,4-Trifluorophenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a widely used method for the synthesis of various arylated compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4-Trifluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-(2,3,4-Trifluorophenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,3,4-Trifluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3,4-Trifluorophenyl)pyridin-2-amine is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C11H7F3N2

Molecular Weight

224.18 g/mol

IUPAC Name

6-(2,3,4-trifluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H7F3N2/c12-7-5-4-6(10(13)11(7)14)8-2-1-3-9(15)16-8/h1-5H,(H2,15,16)

InChI Key

RADKSLYTNDIMCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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